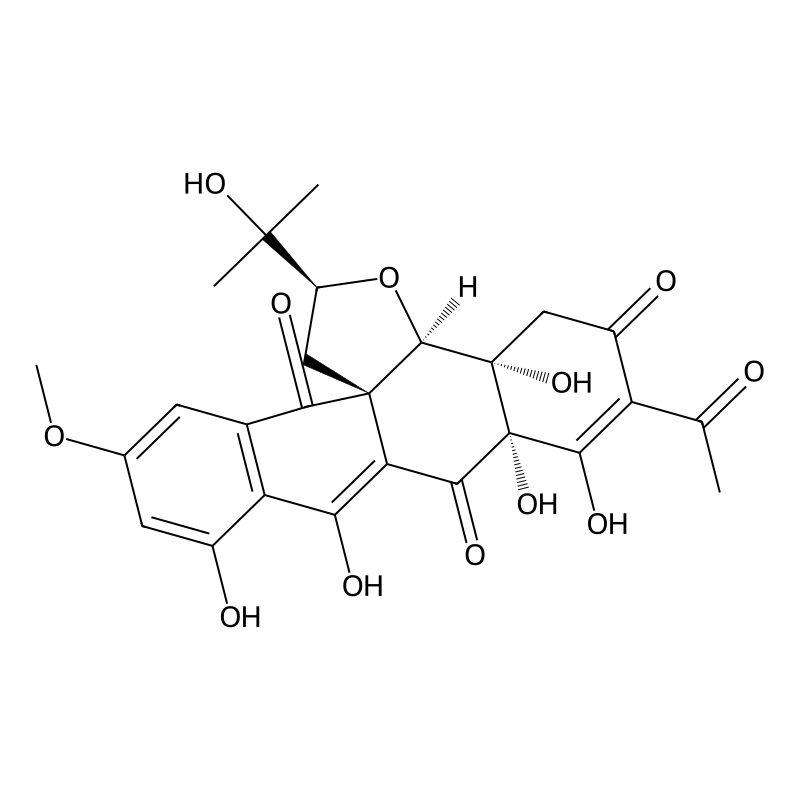

Seragakinone A

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Quantitative Data & Synthesis Intermediates

| Compound / Parameter | Value / Description | Context |

|---|---|---|

| Natural Source | Unidentified marine-derived fungus [1] | Symbiotic with rhodophyta Ceradictyon spongiosum [2]. |

| Biological Activity | Antibacterial and antifungal activity; significantly enhances the effect of known antifungal agents [1]. | Suggests potential application as a combination therapy agent. |

| Overall Yield | 2.3% over 26 steps [2] | Reflects the complexity of the total synthesis. |

| First Benzoin Condensation | Yield: 86%; Enantioselectivity: 99% ee [2] | Construction of tetracyclic core 36 from aldehyde 35. |

| Second Benzoin Condensation | Yield: 90%; Excellent diastereoselectivity [2] | Construction of pentacyclic core 38 from ketoaldehyde 37. |

Detailed Experimental Protocols

The following methodology outlines the key benzoin condensation steps as reported in the total synthesis.

| Protocol Step | Detailed Methodology & Conditions |

|---|

| First Benzoin Condensation | Reaction: Aldehyde 35 is treated with the chiral triazolium salt 8 (10 mol%) and triethylamine (base) [2]. Conditions: The reaction proceeds to form the tetracyclic compound 36 [2]. Work-up & Analysis: The product is isolated in high yield (86%) with excellent enantioselectivity (99% ee), confirmed by standard analytical techniques (e.g., HPLC with a chiral column) [2]. | | Second Benzoin Condensation | Reaction: Ketoaldehyde 37 undergoes an intramolecular benzoin condensation catalyzed by the chiral triazolium salt 33 [2]. Conditions: The reaction furnishes the pentacyclic ketol 38 [2]. Work-up & Analysis: The product is obtained in 90% yield with excellent diastereoselectivity. The stereochemistry was unequivocally confirmed by X-ray crystallographic analysis [2]. |

Experimental Workflow for Key Synthesis Steps

The DOT script below visualizes the strategic role of the two key benzoin condensations in building the complex molecular architecture of Seragakinone A.

Synthetic strategy for this compound, highlighting key benzoin condensation steps.

Biological Activity and Research Context

This compound was isolated from an unidentified marine fungus and has demonstrated intrinsic antibacterial and antifungal activity [1]. A particularly notable finding is its ability to significantly enhance the effect of other antifungal agents, positioning it as a potential candidate for combination therapy [1]. The complete biosynthesis pathway within the fungus remains a subject for further investigation.

Proposed synergistic mechanism of this compound enhancing other antifungals.

Research Gaps and Future Directions

- Mechanism of Action: The precise molecular target and mechanism by which this compound exerts its antibacterial activity and enhances the effect of other antifungals remain unknown and are a primary target for future research [1].

- Structure-Activity Relationships (SAR): Systematic modification of the this compound structure and biological evaluation of the analogs could identify the pharmacophore and optimize potency and selectivity [2] [1].

- Supply and Synthesis: The total synthesis, while a landmark achievement, is long and has a low overall yield. Development of a more efficient and scalable synthesis is crucial for further pre-clinical development [2].

References

Seragakinone A initial characterization

Core Characteristics of Seragakinone A

| Property | Description |

|---|---|

| Chemical Class | Anthracycline-type pentacyclic metabolite [1] |

| Source | Mycelium of an unidentified marine-derived fungus [1] |

| Reported Bioactivity | Significantly enhances the effect of antifungal agents [1] |

| Research Status | Synthetic studies of this compound and related compounds have been carried out [1] |

Proposed Workflow for Natural Product Characterization

While specific protocols for this compound are not detailed, the general workflow for characterizing a compound like it typically involves the stages below. You can adapt this high-level framework to your research context.

Finding More Detailed Information

The initial data on this compound is promising but sparse. To acquire the in-depth technical details required for a whitepaper, I suggest the following steps:

- Consult Specialized Databases: Search for the original research article in specialized scientific databases. The 2016 review [1] cites this work as reference 31, which is likely the primary source.

- Explore Patent Literature: Given that the compound "enhances the effect of antifungal agents," this mode of action may be covered in patent documents, which often contain detailed experimental sections.

- Leverage Analogous Protocols: For the "Structural Elucidation" phase, standard methodologies would apply. You can reference established protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

References

Natural Source, Structure, and Biological Activity

Seragakinone A is a natural product with a densely oxygenated pentacyclic core structure, first isolated from an unidentified marine fungus in a symbiotic relationship with the red algae (Ceradictyon spongiosum) [1].

- Biological Activity: Initial studies reported that this compound exhibits antifungal and antibacterial activity [1].

- Structural Revision: The original reported relative stereochemistry was later revised based on X-ray crystallographic analysis [2].

- Biosynthesis: Evidence suggests its biosynthesis involves the prenylation of a decaketide [2].

Total Synthesis and Key Experimental Protocols

The total synthesis of this compound was achieved by Suzuki and co-workers, featuring two key N-heterocyclic carbene (NHC)-catalyzed benzoin condensations to construct the complex core [1].

Table 1: Key Steps in the Total Synthesis of (-)-Seragakinone A

| Synthetic Stage | Starting Material / Intermediate | Reagents & Conditions | Product | Yield | Stereochemical Outcome |

|---|---|---|---|---|---|

| First Benzoin Condensation | Aldehyde 35 (from aryl bromide 34) | Triazolium salt 8, Et3N | Tetracyclic compound 36 | 86% | 99% ee |

| Second Benzoin Condensation | Ketoaldehyde 37 | Triazolium salt 33 | Ketol 38 | 90% | Excellent diastereoselectivity |

| Completion of Synthesis | Ketol 38 | 4 steps | (-)-Seragakinone A (39) | 2.3% overall yield (26 steps) | Structure confirmed by X-ray analysis |

The following diagram illustrates the strategic role of these key reactions in the overall synthetic sequence:

Synthetic workflow for (-)-Seragakinone A, highlighting key benzoin condensation steps.

Detailed Experimental Protocol for Key Benzoin Condensation

The first intramolecular benzoin condensation, forming the tetracyclic core, can be considered a general model for such reactions [1]:

- Reaction Setup: The precursor ketoaldehyde was treated with 10 mol% of chiral triazolium salt pre-catalyst and a stoichiometric base (triethylamine).

- Conditions: The reaction was conducted in an appropriate anhydrous solvent and proceeded for 12 hours at 40°C.

- Workup & Analysis: Standard aqueous workup and purification by chromatography yielded the cyclic acylion product. The enantiomeric excess (99% ee) was determined by chiral HPLC analysis, and the structure was confirmed via X-ray crystallography in a later stage.

Research Gaps and Future Directions

Based on this analysis, several knowledge gaps present opportunities for future research:

- Mode of Action: The specific molecular targets and detailed mechanism of action underlying its antifungal and antibacterial properties remain uncharacterized.

- Signaling Pathways: No specific signaling pathways affected by this compound have been elucidated in the available literature.

- Structure-Activity Relationship (SAR): A comprehensive SAR study is needed to identify which structural features are critical for its bioactivity.

- Therapeutic Potential: Its potential efficacy against resistant microbial strains, along with any anticancer or other pharmacological activities, requires further investigation.

Conclusion

This compound is a structurally complex marine natural product with documented antimicrobial properties. Its biological characterization is still in early stages, but its challenging pentacyclic architecture has inspired a notable total synthesis featuring sequential NHC-catalyzed benzoin condensations. Future research should focus on deconvoluting its mechanism of action and exploring its broader therapeutic potential.

References

Seragakinone A foundational studies

Introduction to Seragakinone A

This compound is a pentacyclic natural product isolated from an unidentified marine fungus in symbiosis with the rhodophyta Ceradictyon spongiosum [1]. Bioassays have shown that it possesses antifungal and antibacterial activity [1]. Its structure is characterized by a densely oxygenated pentacyclic core with a prenyl group situated in a sterically hindered angular position, presenting a significant synthetic challenge [1].

Foundational Synthetic Study and Key Quantitative Data

The most detailed foundational study available is the enantioselective total synthesis of (-)-seragakinone A, reported by Suzuki and co-workers in 2011 [1]. A pivotal aspect of this synthesis was the use of N-Heterocyclic Carbene (NHC) catalysis to construct the tetracyclic core.

The table below summarizes the two key NHC-catalyzed benzoin condensation steps from this synthesis:

| Step | Starting Material | NHC Catalyst (Triazolium Salt) | Product | Yield | Enantioselectivity/Diastereoselectivity |

|---|---|---|---|---|---|

| First Benzoin | Aldehyde 35 | Salt 8 [1] | Tetracyclic compound 36 | 86% | 99% ee [1] |

| Second Benzoin | Ketoaldehyde 37 | Salt 33 [1] | Ketol 38 | 90% | Excellent d.r. (stereochemistry confirmed by X-ray) [1] |

This synthesis was completed in 26 steps with an overall yield of 2.3%, culminating in the confirmation of the compound's structure [1].

Experimental Protocol: NHC-Catalyzed Benzoin Condensation

The following methodology is adapted from the procedures used in the total synthesis for the key benzoin steps [1]. The first cyclization, forming tetracyclic compound 36, is provided as a representative example.

- Reaction Setup: The reaction was performed on a synthetic intermediate aldehyde (35).

- Catalytic System: The N-heterocyclic carbene (NHC) catalyst was generated in situ from a chiral triazolium salt (8) and a base.

- Conditions:

- Catalyst Loading: The specific mol % of triazolium salt 8 is not stated in the summary, but standard NHC catalysis often uses 10-20 mol% [1].

- Base: Triethylamine was used to deprotonate the triazolium salt and generate the active NHC.

- Solvent: The specific solvent used was not detailed in the abstracted summary.

- Reaction Time: The reaction was completed within 12 hours for analogous steps in the same publication.

- Work-up & Isolation: Upon completion, the reaction mixture was subjected to standard aqueous work-up and purification by chromatography to isolate the benzoin product 36.

- Analysis: The high enantiomeric excess (99% ee) was determined by chiral analytical methods, such as HPLC or SFC.

Visualization of Synthetic Workflow

The DOT script below outlines the logical sequence of the key steps in the total synthesis of this compound, highlighting the two NHC-catalyzed benzoin condensations.

Research Implications and Future Directions

The successful total synthesis of this compound confirmed its proposed structure and demonstrated the power of NHC-catalyzed benzoin reactions in constructing complex natural product frameworks [1]. This work provides a reliable synthetic route for obtaining this compound and its analogs, which is crucial for further studies.

For a comprehensive drug development program, the following foundational studies, not covered in the available search results, would be essential:

- Comprehensive Bioactivity Profiling: Detailed MIC (Minimum Inhibitory Concentration) values against a panel of fungal and bacterial pathogens.

- Mode of Action Studies: Identification of the specific molecular target(s) within microbial cells.

- In Vivo Efficacy Data: Results from animal models of infection.

- ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity): Preliminary data on the compound's pharmacokinetic and safety profile.

References

Seragakinone A Synthesis Overview

Seragakinone A laboratory preparation

Synthetic Strategy and Key Steps

The total synthesis of Seragakinone A employs N-Heterocyclic Carbene (NHC) organocatalysis, with two sequential intramolecular benzoin condensations as the pivotal steps for constructing its pentacyclic core [1].

- First Benzoin Condensation: Builds the initial tetracyclic core [1].

- Second Benzoin Condensation: Forms the final pentacyclic structure of this compound [1].

The workflow and key intermediates in this synthesis are illustrated below.

Key Experimental Data

The table below summarizes the catalysts and outcomes for the two key benzoin condensation steps.

| Step | Starting Material | NHC Catalyst | Yield | Stereoselectivity |

|---|---|---|---|---|

| First Benzoin Condensation | Aldehyde 35 | Triazolium salt 8 [1] | 86% [1] | 99% ee [1] |

| Second Benzoin Condensation | Ketoaldehyde 37 | Triazolium salt 33 [1] | 90% [1] | Excellent diastereoselectivity [1] |

Experimental Considerations

- Catalyst Structure: Triazolium salt 8 features 3,5-bis(trifluoromethyl)phenyl groups, which are tuned for high selectivity in asymmetric transformations [1].

- Base and Conditions: The first condensation uses triethylamine as a base and is complete within 12 hours [1]. Specific details for the second condensation are not provided in the available sources.

- Verification: The stereochemistry of the intermediate Ketol 38 was confirmed by X-ray crystallographic analysis [1].

Background and Relevance

- Origin and Bioactivity: this compound is an anthracycline-type pentacyclic metabolite isolated from an unidentified marine fungus. It shows antifungal and antibacterial activity and can enhance the effect of other antifungal agents [2].

- Synthetic Challenge: The molecule presents a significant synthetic challenge due to its densely oxygenated pentacyclic core with a prenyl group in a sterically hindered angular position [1].

References

Bioactivity and Potential Applications of Seragakinone A

Seragakinone A is a pentacyclic anthraquinone-type metabolite initially isolated from marine-derived fungi [1]. Its core bioactivity, identified in early studies, is the significant enhancement of the effects of conventional antifungal agents [1]. This synergy suggests potential application as an adjuvant to boost the efficacy of existing antifungal therapies.

The compound has also been a target for synthetic chemists due to its complex and unique structure, which includes a densely oxygenated pentacyclic core with a prenyl group in a sterically hindered angular position [2]. Total synthesis confirms the structure and helps secure a reliable material source for future bioactivity testing [2].

Experimental Workflow for Synergistic Antifungal Screening

For researchers aiming to validate and expand on the known bioactivity of this compound, the following workflow outlines a general approach for investigating its synergistic antifungal effects. Specific details such as concentrations and incubation times for this compound require determination through initial dose-finding experiments.

Protocol: Checkerboard Broth Microdilution Assay for Synergy Testing

This protocol is adapted from standard clinical laboratory guidelines for antifungal synergy testing [2] [1].

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with a known antifungal drug.

Materials and Reagents

- Test Compounds: this compound (e.g., from in-house synthesis [2]), a reference antifungal drug (e.g., Fluconazole, Amphotericin B).

- Microorganism: Fungal strain aliquots (e.g., Candida albicans ATCC 90028).

- Media: RPMI-1640 broth with MOPS, adjusted to pH 7.0.

- Equipment: 96-well U-bottom microtiter plates, multichannel pipettes, plate reader capable of measuring OD at 600 nm, incubator.

Procedure

- Preparation of Stock Solutions: Prepare stock solutions of this compound and the reference antifungal drug in DMSO. Sterilize by filtration (0.22 µm pore size).

- Inoculum Preparation: Suspect fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute in broth to achieve a working inoculum of 0.5-2.5 × 10³ CFU/mL.

- Checkerboard Setup:

- Prepare a 2x serial dilution of the reference antifungal drug along the x-axis of the 96-well plate.

- Prepare a 2x serial dilution of this compound along the y-axis of the plate.

- Add the prepared fungal inoculum to each well, resulting in a 1:1 final volume ratio and the target final fungal density.

- Include growth control (no drug) and sterility control (broth only) wells.

- Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

- Endpoint Reading: Measure the OD600 of each well after incubation. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that results in ≥50% growth inhibition compared to the growth control.

Data Analysis and Interpretation

- Calculate the FIC for each drug:

- FICDrug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

- FICThis compound = (MIC of this compound in combination) / (MIC of this compound alone)

- Calculate the FIC Index:

- ΣFIC = FICDrug A + FICThis compound

- Interpret the FIC Index [2] [1]:

- Synergy: ΣFIC ≤ 0.5

- Additive: 0.5 < ΣFIC ≤ 1.0

- Indifferent: 1.0 < ΣFIC ≤ 4.0

- Antagonism: ΣFIC > 4.0

- Calculate the FIC for each drug:

Key Data Summary Table

The following table summarizes the core bioactivity data reported for this compound in the literature.

| Bioactivity | Experimental Model / Context | Key Finding / Potency | Reference |

|---|---|---|---|

| Antifungal Enhancement | Unidentified marine-derived fungus; synthetic analogs | Significantly enhances effect of antifungal agents | [1] |

| Antifungal & Antibacterial | Not specified | Exhibited antifungal and antibacterial activity | [2] |

| Synthetic Target | Total synthesis | Structure confirmed via asymmetric synthesis; two NHC-catalyzed benzoin condensations as key steps | [2] |

Research Recommendations and Future Directions

To advance this compound towards practical applications, future research should focus on:

- Mechanism of Action Studies: Investigate the molecular target and pathway through which this compound exerts its synergistic effect. The diagram below illustrates key signaling pathways in fungi that could be explored.

- In Vivo Validation: Move beyond in vitro assays to animal models of fungal infection to confirm efficacy and safety.

- Structure-Activity Relationship (SAR): Synthesize and test analogs of this compound to identify the chemical groups critical for its activity and to optimize its potency and pharmacological properties.

References

Seragakinone A Characterization: Analytical Techniques and Protocols

Introduction

Seragakinone A is a pentacyclic natural product isolated from a marine fungus in symbiosis with rhodophyta Ceradictyon spongiosum, demonstrating significant antifungal and antibacterial activity [1]. Its complex structure features a densely oxygenated pentacyclic core with a prenyl group situated in a sterically hindered angular position, presenting substantial characterization challenges. The complete structural elucidation of this compound was achieved through total synthesis and X-ray crystallographic analysis, confirming the originally proposed structure and absolute stereochemistry [1]. This application note details the experimental protocols and analytical techniques for comprehensive characterization of this compound and synthetic intermediates.

Key Characterization Techniques

X-ray Crystallography

X-ray crystallography served as the definitive technique for establishing the absolute configuration of this compound.

- Application: Final confirmation of stereochemistry at key chiral centers

- Critical intermediate: Ketol intermediate 38 (prior to final transformation to this compound)

- Experimental outcome: Unambiguous determination of relative and absolute configuration

- Instrumentation: Single-crystal X-ray diffractometer

- Protocol: Crystals suitable for X-ray analysis were obtained through recrystallization from appropriate solvent systems [1]

Chiral N-Heterocyclic Carbene (NHC)-Catalyzed Benzoin Condensation

The synthesis of this compound incorporated two separate NHC-catalyzed benzoin condensations as key strategic transformations for constructing the complex pentacyclic system [1].

2.2.1 First Benzoin Condensation Protocol

Table 1: Experimental Conditions for First Benzoin Condensation

| Parameter | Specification |

|---|---|

| Starting material | Aldehyde 35 |

| Chiral catalyst | Triazolium salt 8 |

| Base | Triethylamine |

| Yield | 86% |

| Enantioselectivity | 99% ee |

| Product | Tetracyclic compound 36 |

2.2.2 Second Benzoin Condensation Protocol

Table 2: Experimental Conditions for Second Benzoin Condensation

| Parameter | Specification |

|---|---|

| Starting material | Ketoaldehyde 37 |

| Chiral catalyst | Triazolium salt 33 |

| Yield | 90% |

| Diastereoselectivity | Excellent (specific ratio not provided) |

| Product | Ketol 38 |

Experimental notes: The high diastereoselectivity achieved in the second benzoin condensation was crucial for establishing the correct stereochemistry required for subsequent transformation to this compound [1].

Synthetic Sequence and Analytical Controls

The total synthesis of this compound required 26 linear steps with comprehensive analytical characterization at critical junctures [1]:

- Overall yield: 2.3%

- Key intermediates: Tetracyclic compound 36 and ketol 38

- Structural verification: Extensive use of NMR spectroscopy, mass spectrometry, and X-ray crystallography

- Stereochemical control: Maintained through multiple stereospecific transformations

Workflow for Structure Elucidation

The following workflow illustrates the logical progression of techniques used to elucidate the structure of this compound:

Technical Considerations

Analytical Challenges

- Limited natural availability: Original isolation provided insufficient material for complete characterization

- Complex pentacyclic framework: Multiple stereocenters and oxygenated functional groups complicated structural analysis

- Stereochemical assignment: Absolute configuration determination required chemical synthesis and X-ray analysis

Strategic Approach

The combination of chemical synthesis and analytical characterization proved essential for solving the structural challenges presented by this compound:

- Retrosynthetic analysis guided strategic bond disconnections

- NHC-catalyzed reactions established key stereocenters with high selectivity

- X-ray crystallography provided unambiguous proof of structure

- Spectroscopic methods (NMR, MS) monitored reaction progress and intermediate structures

Conclusion

The successful characterization of this compound demonstrates the power of integrating modern synthetic methodology with advanced analytical techniques. The NHC-catalyzed benzoin condensations enabled efficient construction of the complex molecular framework, while X-ray crystallography provided definitive structural proof. This combined approach offers a robust protocol for characterizing complex natural products where traditional isolation and spectroscopic methods prove insufficient.

References

Seragakinone A laboratory synthesis

Synthetic Strategy & Key Steps

The first enantioselective total synthesis of Seragakinone A was reported in 2011 [1] [2]. The strategy centrally features two sequential intramolecular benzoin condensations to build the tetracyclic core and establish critical stereocenters with high selectivity [2].

The synthetic sequence can be broadly divided into three major stages:

- First Benzoin Reaction: Formation of the initial tetracyclic core from a dialdehyde precursor.

- Intermediate Functionalization: A series of 13 steps to convert the first benzoin product into a second ketoaldehyde precursor.

- Second Benzoin Reaction: Cyclization to form the final pentacyclic skeleton of this compound [2].

The workflow below illustrates this core strategy.

Detailed Experimental Protocols

Protocol 1: First Intramolecular Benzoin Condensation

This reaction constructs the initial tetracyclic core (36) from dialdehyde 35 [2].

- Objective: Formation of the A,B,C,D ring system via an intramolecular benzoin condensation.

- Reaction Setup:

- Procedure:

- Charge a flame-dried round-bottom flask with triazolium salt 8 and aldehyde 35.

- Purge the flask with inert gas and add anhydrous solvent.

- Add triethylamine via syringe at room temperature (20-25°C).

- Stir the reaction mixture and monitor by TLC or LC-MS until completion (reaction time typically several hours).

- Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

- Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

- Purification & Analysis:

Protocol 2: Second Intramolecular Benzoin Condensation

This reaction forms the final pentacyclic structure (38) from ketoaldehyde 37 [2].

- Objective: Construction of the E-ring via a diastereoselective intramolecular crossed benzoin reaction.

- Reaction Setup:

- Catalyst: Triazolium salt 33 (10 mol%) [2].

- Base: Triethylamine (1.2 equiv relative to catalyst).

- Solvent: Anhydrous THF or Toluene.

- Concentration: ~0.1 M solution of ketoaldehyde 37.

- Atmosphere: Inert atmosphere.

- Procedure:

- Follow the same procedure as Protocol 1, using ketoaldehyde 37 and triazolium salt 33.

- The reaction is typically complete within a few hours.

- Purification & Analysis:

Reaction Condition Summary Table

The table below summarizes the catalysts and outcomes for the two key benzoin steps.

| Reaction Step | Precursor | NHC Catalyst | Key Outcome | Yield | Selectivity |

|---|---|---|---|---|---|

| First Benzoin [2] | Dialdehyde 35 | Triazolium Salt 8 | Tetracyclic Core 36 | 86% | 99% ee |

| Second Benzoin [2] | Ketoaldehyde 37 | Triazolium Salt 33 | Pentacyclic Ketol 38 | 90% | High dr |

NHC Catalyst Structures and Notes

The stereochemical outcome of the benzoin reactions is controlled by the chiral triazolium catalysts. The first-generation catalyst 8 is effective for the initial cyclization, while the bulkier catalyst 33 is required for the diastereoselective formation of the final ring [2].

Critical Considerations for Reproduction

- Absolute Stereochemistry: The synthetic material was used to confirm the absolute stereochemistry of naturally derived this compound, which had been previously revised by X-ray analysis [3] [2].

- Synthetic Efficiency: The overall synthesis was achieved in 26 linear steps with a 2.3% overall yield [2]. The two NHC-catalyzed steps are notable for their high efficiency and stereocontrol in forming the complex scaffold.

- Catalyst Handling: Triazolium salts are moisture-sensitive. All operations involving the catalyst and reaction setup must be performed under an inert atmosphere using anhydrous solvents to ensure reproducibility.

- Intermediate Characterization: The 13-step sequence between the two benzoin reactions involves significant molecular elaboration. Full spectroscopic data (NMR, HRMS) for all intermediates is crucial for successful replication of the synthesis.

References

The Suzuki Synthesis of Seragakinone A

The total synthesis of Seragakinone A was achieved by Suzuki and co-workers, featuring two key N-Heterocyclic Carbene (NHC)-catalyzed benzoin condensations to construct its complex pentacyclic core [1].

The workflow below outlines the sequence of these key transformations:

Key Experimental Protocols

The following table details the catalysts and conditions for the critical benzoin condensation steps [1].

| Reaction Step | Catalyst Used | Key Conditions | Reported Outcome |

|---|---|---|---|

| First Benzoin | Triazolium salt 8 (with 3,5-trifluoromethyl substituents) [1] | Presence of triethylamine [1] | Yield: 86%; Enantioselectivity: 99% ee [1] |

| Second Benzoin | Triazolium salt 33 [1] | Information not specified in sources | Yield: 90%; Diastereoselectivity: Excellent d.r. [1] |

Potential Synthesis Challenges & Technical Insights

While explicit troubleshooting data isn't available, the published synthesis highlights several areas where challenges likely arise:

- Catalyst Selection is Critical: The success of the benzoin reactions depends heavily on specific chiral triazolium salts. The first condensation uses a catalyst with 3,5-trifluoromethyl substituents to achieve high enantioselectivity [1].

- Chemoselectivity Concerns: The synthesis requires two distinct benzoin reactions on different substrates. Ensuring the correct carbonyl partner reacts and avoiding side reactions like the Stetter reaction is a key consideration [1].

- Structural Complexity Handling: The final steps involve functionalizing the complex pentacyclic intermediate. Reactions at this stage must be compatible with existing functional groups and stereocenters [1].

References

Synthesis Overview and Key Reaction

The total synthesis and determination of the absolute stereochemistry of Seragakinone A was reported by Suzuki and co-workers in 2011 [1]. The strategy is notable for using two N-heterocyclic carbene (NHC)-catalyzed benzoin condensations to build the complex core of the molecule [2].

The first benzoin condensation is an early, intramolecular step that forms the tetracyclic core. The second is a later, intermolecular step that completes the pentacyclic structure [2]. The workflow for the synthesis is outlined below.

Detailed Experimental Protocols

Here are the specific conditions reported for the key benzoin condensation steps.

First Benzoin Condensation (Intramolecular)

This reaction forms the tetracyclic core (compound 36) from aldehyde 35 [2].

- Catalyst System: Triazolium salt 8 (10 mol%) and triethylamine (base) [2].

- Reaction Outcome: The product was obtained in 86% yield with 99% enantiomeric excess (ee) [2].

Second Benzoin Condensation (Intermolecular)

This reaction forms the final pentacyclic skeleton (compound 38) from ketoaldehyde 37 [2].

- Catalyst System: Triazolium salt 33 [2].

- Reaction Outcome: The product was obtained in 90% yield with excellent diastereoselectivity [2].

Potential Yield Optimization Factors

While direct troubleshooting data for this specific synthesis is scarce, yield in NHC-catalyzed reactions generally depends on a few critical factors. The following table can serve as a guide for diagnosing issues.

| Investigation Area | Common Issues & Optimization Questions |

|---|

| Catalyst & Base | - Purity & handling: Are the triazolium salt and base moisture-free?

- Matching the step: Is the correct triazolium catalyst (8 vs. 33) used for each specific step?

- Stoichiometry & activation: Is the base amount sufficient to generate the active carbene? | | Substrate Quality | - Purity of intermediates: Are the aldehyde precursors 35 and 37 pure, or do they contain decomposition products?

- Stability: Are the aldehyde substrates prone to racemization or side reactions under the reaction conditions? | | Reaction Environment | - Solvent & concentration: Was the reaction performed in the optimal solvent (unreported in available excerpts) at an appropriate concentration?

- Temperature & time: Was the reaction run at the optimal temperature and for the correct duration to maximize conversion without promoting decomposition? |

References

A Framework for Purification Troubleshooting

While specific data for Seragakinone A is limited, the general principles of Analytical Quality by Design (AQbD) and systematic troubleshooting are universally applicable. Here is a logical workflow to diagnose purification issues.

Common HPLC Purification Problems & Solutions

For researchers using HPLC, here are frequent challenges and their solutions, synthesized from technical guides [1] [2] [3].

| Symptom | Possible Causes | Solutions |

|---|---|---|

| Peak Tailing | Silanol interactions, column void, active sites [2]. | Use high-purity silica columns, add competing bases (e.g., TEA) to mobile phase, replace degraded column [2]. |

| Peak Fronting | Column overload, blocked frit, solvent mismatch [2]. | Reduce injection volume, dilute sample, dissolve sample in mobile phase, replace column [2]. |

| Broad Peaks | Extra-column volume, low flow rate, high column temperature, detector time constant too long [1] [2] [3]. | Use shorter/narrower tubing, adjust flow rate, ensure detector time constant is <1/4 of peak width [2] [3]. |

| Retention Time Drift | Poor temperature control, incorrect mobile phase, slow column equilibration, flow rate changes [1]. | Use column oven, prepare fresh mobile phase, increase equilibration time, check flow rate [1]. |

| Baseline Noise | Leaks, air bubbles, contaminated detector cell, old lamp [1]. | Check/tighten fittings, degas mobile phase, clean or replace flow cell, replace lamp [1]. |

| Extra Peaks | Contamination, sample carryover, ghost peaks [1] [3]. | Flush system with strong solvent, increase wash volume, prepare fresh mobile phase, use guard column [1] [3]. |

| Abnormal Pressure | Blocked column/frit, leak, pump seal failure, incorrect flow rate [1]. | Backflush or replace column, identify and fix leaks, replace seals, adjust flow rate [1]. |

Core Principles for Effective Troubleshooting

Adhering to these fundamental rules can dramatically increase efficiency and save resources.

- Change One Thing at a Time: This is the most critical rule. If you change the column and the mobile phase simultaneously and the problem is fixed, you will not know which action was responsible [4] [3].

- Plan Experiments Carefully: A failed experiment is rarely repeated. Careful planning ensures that good ideas get a fair test and yield interpretable results [4].

- Write Everything Down: Maintain a detailed logbook of all system maintenance, changes, and observations. This history is invaluable for diagnosing recurring or new problems [3].

Method Development with an AQbD Approach

Applying Analytical Quality by Design (AQbD) from the start can make your method more robust and less prone to failure.

- Systematic Development: AQbD is a systematic approach that begins with predefined objectives, emphasizing product knowledge and risk management. It involves defining an Analytical Target Profile (ATP), risk assessment, and using Design of Experiments (DoE) to find a robust "Method Operable Design Region" where the method performs well [5].

- Case Study Example: One study developed an RP-HPLC method for Esomeprazole and Naproxen using AQbD. They used a C18 column, a mobile phase of buffer and methanol (50:50 v/v), a flow rate of 1.5 mL/min, and a column temperature of 30°C. The method was validated for specificity, linearity, accuracy, and precision [5].

References

- 1. HPLC Troubleshooting Guide [scioninstruments.com]

- 2. HPLC Troubleshooting Guide [thermofisher.com]

- 3. Diagnosing Chromatography Problems & Troubleshooting [ssi.shimadzu.com]

- 4. Troubleshooting Everywhere! An Assortment of Topics from ... [chromatographyonline.com]

- 5. quality by design approach to Analytical - RP ... HPLC method [fjps.springeropen.com]

Troubleshooting Guide: NHC-Catalyzed Benzoin Condensations

The intramolecular benzoin condensation is a pivotal step for forming the tetracyclic core of Seragakinone A. Here are common issues and solutions:

| Problem Description | Possible Causes | Recommended Solutions |

|---|---|---|

| Low yield in the first benzoin condensation | Suboptimal catalyst loading or impure aldehyde precursor | Use >10 mol% of triazolium salt 8 with Et₃N base [1]. Ensure aldehyde precursor 35 is pure; use inert atmosphere [1]. |

| Poor enantioselectivity in tetracyclic core | Ineffective chiral catalyst or incompatible reaction conditions | Employ chiral triazolium salt 8 (with 3,5-trifluoromethyl substituents) for high enantioselectivity (99% ee) [1]. |

| Low yield/diastereoselectivity in second benzoin step | Incorrect catalyst choice for sterically hindered ketoaldehyde | Switch to triazolium salt 33 for the final pentacycle formation to achieve high yield (90%) and diastereontrol [1]. |

| Formation of Stetter side product | Catalyst preference for conjugate addition over benzoin pathway | Carefully select protecting groups (e.g., SEM ethers) on substrate to steer reaction towards benzoin over Stetter pathway [1]. |

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound? The total synthesis of (-)-seragakinone A, achieved by Suzuki and co-workers, is a linear sequence of 26 steps with an overall yield of 2.3%. The strategy relies on two key intramolecular benzoin condensations to build the oxygenated pentacyclic scaffold [1].

Q2: Which catalysts are essential for the key steps? Two chiral triazolium-derived NHC precatalysts are critical:

- Triazolium salt 8: Used in the first benzoin condensation to form the tetracyclic core from aldehyde 35, giving intermediate 36 in 86% yield and 99% ee [1].

- Triazolium salt 33: Used in the second benzoin condensation of ketoaldehyde 37 to furnish the pentacyclic ketol 38 in 90% yield with excellent diastereoselectivity [1].

Q3: How is the absolute stereochemistry controlled? The absolute stereochemistry is set during the first benzoin macrocyclization using a chiral NHC catalyst, establishing the stereocenter with 99% enantiomeric excess (ee). The structure and stereochemistry were later confirmed by X-ray crystallographic analysis of an advanced intermediate [1].

Q4: Are there any specific handling requirements for these reactions? NHC-catalyzed reactions are often sensitive to air and moisture. It is recommended to perform these key steps under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to maximize yield and reproducibility.

Experimental Protocols

Key Protocol 1: First Benzoin Condensation for Tetracyclic Core Formation [1]

- Reaction Setup: Charge a flame-dried flask with tetracyclic aldehyde precursor 35 (1.0 equiv) and chiral triazolium salt 8 (typically >10 mol%).

- Environment: Maintain under an inert nitrogen or argon atmosphere.

- Solvent & Base: Add anhydrous solvent (e.g., THF or DCM), followed by a base such as triethylamine (Et₃N, often 1.1-1.5 equiv relative to catalyst).

- Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., room temperature or 40°C) monitor reaction by TLC or LC-MS.

- Work-up: Upon completion, quench with a saturated aqueous NH₄Cl solution, extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

- Purification: Purify the crude product (36) by flash column chromatography on silica gel.

Key Protocol 2: Second Benzoin Condensation for Pentacyclic Core Completion [1]

- Catalyst Switch: Use ketoaldehyde 37 (1.0 equiv) and a different chiral triazolium salt, 33 (>10 mol%).

- Base & Conditions: Use a similar protocol with Et₃N as the base, maintaining anhydrous conditions.

- Monitoring & Isolation: Stir the reaction until complete, then work up and purify as described above to obtain ketol 38.

This compound Synthesis Workflow

The diagram below outlines the key stages and decision points in the synthetic route:

References

Synthetic Approaches to Seragakinone A

Seragakinone A: Experimental Overview & Common Challenges

Seragakinone A is a natural product isolated from a marine fungus in symbiosis with the rhodophyta Ceratodictyon spongiosum. It has demonstrated both antifungal and antibacterial properties [1].

A primary, significant challenge confirmed by the literature is that while the relative structure was determined through X-ray crystal structure analysis and extensive spectroscopic studies, the absolute stereochemical configuration was not determined [1]. This missing information is a critical source of experimental difficulty.

Here are the key challenges and suggested troubleshooting approaches:

| Common Challenge | Potential Root Cause | Suggested Troubleshooting Action |

|---|

| Uncertain Absolute Stereochemistry | Original isolation study did not establish absolute configuration [1]. | • Verify the specific enantiomer used or synthesized. • Compare optical rotation with literature data if available. | | Irreproducible Bioactivity | Use of an incorrect or impure stereoisomer; compound instability. | • Reproduce the exact stereoisomer from successful studies. • Confirm compound purity via HPLC and NMR immediately before bioassays. | | Ambiguous Structural Identity | Incorrect interpretation of spectroscopic data. | • Prioritize X-ray crystallography for definitive structural confirmation [1]. • Correlate NMR data with original study. |

Experimental Workflow and Troubleshooting

For researchers working with this compound, from synthesis to bioassay, the following diagram outlines the core workflow and highlights key verification points to prevent common issues.

The most critical verification point in this workflow is Confirm Stereochemistry. Failure here can lead to a cascade of issues, making bioassay results irreproducible.

Frequently Asked Questions

Q1: Why is the absolute stereochemistry of this compound important? The biological activity of natural products is often highly dependent on their three-dimensional structure. Different stereoisomers can have vastly different potencies or even no activity at all. The unresolved absolute configuration is a major source of potential inconsistency between research groups [1].

Q2: What is the most reliable method to determine the structure of my synthesized this compound? X-ray crystallography is the most powerful and definitive method for determining the complete molecular structure, including relative configuration. It was successfully used in the original isolation study and should be the gold standard for confirmation [1].

Q3: Where can I find the original spectral data for this compound for comparison? The original data was published in the journal Synfacts in 2011. You would need to access the primary research article that this summary cites (Significance: Synfacts 2011; 6: 0581-0581, DOI: 10.1055/s-0030-1260367) to find the detailed spectroscopic information [1].

A Path Forward for Your Research

References

Seragakinone A: Scientific Background and Synthesis

Understanding the compound's background is the first step in anticipating its stability profile.

- Chemical Characteristics: Seragakinone A is a natural product. A key chemical characteristic relevant to its stability is that it can be synthesized using an isoxazole ring as a 1,3-diketone equivalent [1]. This suggests that the core structure might be sensitive to conditions that affect such functional groups.

- Synthetic Approach: The isoxazole ring serves as a masked building block that is later transformed. This reductive cleavage process is typically carried out using reagents like zinc or iron dust in acidic media (e.g., acetic acid) [1]. This knowledge is crucial for anticipating potential degradation pathways that might occur under similar stressful conditions.

Proactive Stability Testing Framework

Since direct data on this compound is unavailable, implementing a rigorous, predictive stability program is essential. The following table outlines the core components of such a program, drawing from modern stability assessment principles [2] [3].

| Testing Component | Purpose & Methodology | Key Parameters to Monitor for a Small Molecule |

|---|---|---|

| Forced Degradation Studies | To proactively identify major degradation pathways by exposing the compound to harsh conditions [2]. | Formation of new impurities, changes in assay/potency, appearance, and color. |

| Accelerated Stability Assessment Program (ASAP) | To efficiently predict shelf life using a moisture-modified Arrhenius equation and multiple stress conditions [2]. | Degradation product levels over time at various temperatures and humidity. |

| Long-Term Stability Studies | To confirm the stability profile and shelf life under intended storage conditions [3]. | All critical quality attributes (assay, impurities, etc.) monitored over the proposed shelf life. |

Experimental Protocols for Stability Assessment

Here are detailed methodologies for the key tests mentioned above.

1. Protocol for Forced Degradation Studies This protocol helps you understand the intrinsic stability of this compound [2].

- Acidic/Basic Stress: Expose the compound to solutions (e.g., 0.1M HCl and 0.1M NaOH) at a concentration of 1 mg/mL. Store at room temperature or 40°C for 1-4 weeks, sampling at intervals.

- Oxidative Stress: Expose the compound to a 3% hydrogen peroxide solution under the same conditions.

- Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 40°C, 50°C, 60°C) for up to 4 weeks.

- Analysis: Monitor degradation using Ultra-High Performance Liquid Chromatography (UHPLC) to track the appearance of new peaks (degradants) and a decrease in the main peak [2].

2. Protocol for an Accelerated Stability Assessment (ASAP) ASAP uses data from high-stress conditions to build a model that predicts stability at storage conditions [2].

- Study Design: Place samples of this compound in stability chambers at at least three different temperatures (e.g., 40°C, 50°C, 60°C) with controlled humidity (e.g., 75% RH). Test samples at multiple time points (e.g., 7, 14, and 21 days) [2].

- Data Modeling: Use specialized software (e.g., ASAPprime) or statistical tools to fit the degradation data to a kinetic model (like the Arrhenius equation). This model will predict the rate of degradation at your desired storage temperature (e.g., 5°C or 25°C) [2] [3].

- Output: The model will provide a predicted shelf life and identify the primary degradation products that need to be monitored long-term.

The workflow below illustrates how these different stability studies fit together.

Frequently Asked Questions (FAQs)

Q1: Our UHPLC analysis shows new, unknown peaks. How should we proceed?

- A: This indicates the formation of degradation products. First, use liquid chromatography with mass spectrometry (LC-MS) to identify the molecular weight and potential structure of these new compounds [3]. Cross-reference this with your forced degradation studies to see if the impurities match those formed under specific stress conditions, which can point to the root cause (e.g., hydrolysis, oxidation).

Q2: The powder of this compound has changed color. What does this mean?

- A: A color change is often a visual indicator of chemical degradation, potentially due to oxidation or the formation of highly conjugated by-products. It is recommended to perform a thorough chemical analysis (UHPLC, LC-MS) to correlate the color change with a specific decrease in potency or an increase in impurity levels.

Q3: We are transferring the manufacturing process to a new site. What stability data is required?

- A: Regulatory guidance typically requires stability data to demonstrate that the product from the new site is comparable. A risk-based approach is used. For a complex molecule, this usually requires accelerated and long-term stability data on at least three batches from the new site to confidently assess variability and ensure quality [3].

Q4: What is the biggest advantage of using ASAP over traditional stability testing?

- A: The primary advantage is speed. Traditional long-term studies can take years to complete. ASAP can provide a reliable prediction of a product's shelf life in a matter of weeks, significantly accelerating development timelines and supporting faster regulatory submissions [2].

Key Troubleshooting and Risk Mitigation

Based on general stability science, here are key areas to focus on for this compound:

- High-Risk Factor: The synthetic route suggests the molecule may be sensitive to reductive and acidic conditions [1]. Be exceptionally vigilant about these during handling, processing, and storage.

- Critical Monitoring: In stability studies, pay close attention to the levels of the "diol impurity" and "ethyl ether impurity" (if applicable), or any other major degradant identified in forced degradation, as these are often the first to exceed qualification limits [2].

- Model Validation: An ASAP model's accuracy is highly dependent on the quality of the input data. The "three-temperature model" has been identified as particularly robust for predicting the shelf life of parenteral medications, and this approach can be evaluated for your application [2].

I hope this structured approach provides a solid foundation for your technical support center. Once you generate experimental data on this compound, these protocols and guides can be refined into specific, actionable documentation.

References

Seragakinone A Storage & Stability FAQ

This technical support document addresses common questions regarding the handling and storage of Seragakinone A to ensure its stability and experimental reproducibility.

Q1: What are the recommended storage conditions for this compound? Without compound-specific data, a multi-tiered storage approach is recommended. The following table summarizes the proposed conditions based on standard pharmaceutical practices [1].

| Storage Condition | Temperature Range | Relative Humidity | Recommended Form | Light Sensitivity |

|---|---|---|---|---|

| Long-Term Storage | -20°C or colder | N/A | Solid (powder) or frozen solution | Protect from light |

| Short-Term/Working Stock | 2°C to 8°C | N/A | Solution in buffer (e.g., PBS) | Protect from light |

| In-Use | Controlled Room Temperature (15°C-25°C) | <60% | Diluted working solution | Protect from light |

Key Recommendations:

- Aliquot the Compound: Divide the stock powder or solution into small, single-use aliquots to minimize freeze-thaw cycles and repeated exposure to variable conditions.

- Use Inert Atmospheres: For long-term storage, especially in solution, consider storing under an argon or nitrogen atmosphere to prevent oxidation.

- Record Keeping: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and aliquot number.

Q2: How can I troubleshoot aggregation or precipitation in this compound solutions? Aggregation is a common physical instability issue for many compounds in solution. The following workflow outlines a systematic approach to troubleshoot this problem, inspired by strategies used for stabilizing antibodies [2].

Experimental Protocol: Evaluating Stabilizing Excipients This protocol evaluates the effectiveness of stabilizers like poly-L-glutamic acid (PGA) in preventing agitation-induced aggregation, based on methods for antibodies [2].

Preparation:

- Prepare a stock solution of this compound in an appropriate buffer (e.g., PBS, pH 7.4).

- Divide the solution into several microcentrifuge tubes.

- Add potential stabilizers (e.g., 0.1-1 mg/mL PGA, surfactants like Tween-80, or sugars like sucrose) to the test tubes. Keep one tube as an unstabilized control.

Stress Induction:

- Place all tubes on a laboratory tube rotator or orbital shaker.

- Agitate at a controlled speed (e.g., 100-200 rpm) and temperature (e.g., 25°C) for a set period (e.g., 24-72 hours).

- Include non-agitated control samples stored statically at the same temperature.

Analysis:

- Visually inspect samples for cloudiness or precipitate.

- Centrifuge samples (e.g., 15,000 x g, 10 min) and measure the concentration of the supernatant using UV-Vis spectroscopy to quantify loss due to precipitation.

- Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and detect the formation of sub-visible aggregates.

- Compare the results of stabilized samples against the agitated control and static samples.

Q3: What is the documented chemical and physical stability of this compound under various pH and temperature conditions? Currently, no specific stability data for this compound is available in the searched literature. It is critical for your research to generate this data.

Proposed Experimental Protocol for Stability Profiling:

Sample Preparation: Prepare this compound solutions in buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, 9). Aliquot into sealed vials.

Stress Storage: Incubate aliquots at different temperatures:

- -20°C (frozen control)

- 4°C (refrigerated)

- 25°C (accelerated)

- 40°C (stress)

Time Points: Remove samples at predetermined time points (e.g., 1 day, 1 week, 2 weeks, 1 month, 3 months).

Analysis:

- HPLC-UV/MS: The primary method. Calculate the percentage of parent compound remaining to determine degradation rates and identify degradation products.

- Visual Inspection: Check for color change, cloudiness, or precipitation.

- pH Measurement: Monitor for pH shifts that indicate chemical degradation.

References

A Framework for Developing an Analytical Method for Seragakinone A

The process of developing and validating a new analytical method is systematic. The following workflow, based on Analytical Quality by Design (AQbD) principles, ensures the method is robust, reliable, and fit for its purpose [1] [2]. This approach is highly recommended by regulatory agencies.

Stage 1: Define the Analytical Target Profile (ATP)

The ATP is a formal statement of the method's requirements. For Seragakinone A, your ATP should define the goal. An example is provided in the table below.

| ATP Component | Description & Example for this compound |

|---|---|

| Analytical Technique | UPLC-PDA or UPLC-MS for high sensitivity and specificity [1] [3]. |

| Intended Purpose | Quantification of this compound in bulk substance and stability samples; related substances (impurities) profiling. |

| Analytical Range | e.g., 50% to 150% of the expected assay concentration [4]. |

| Target Performance | Accuracy: 98-102%; Precision (RSD): ≤ 2.0%; Resolution from closest impurity: > 2.0 [4] [1]. |

Stage 2: Method Development with AQbD

Using AQbD, you systematically identify and optimize factors that affect method performance.

- Identify Critical Method Attributes (CMAs) & Parameters (CMPs): CMAs are the performance goals (e.g., retention time, resolution, tailing factor). CMPs are the variables you can change to meet these goals [1] [2]. A risk assessment tool like an Ishikawa (fishbone) diagram is useful here [1].

- Screen and Optimize with DoE: Instead of testing one factor at a time, use a Design of Experiments (DoE) to understand the interaction between multiple CMPs [2] [5]. For a UPLC method for this compound, consider the following CMPs and CMAs:

| Critical Method Parameters (CMPs) | Critical Method Attributes (CMAs) |

|---|---|

| Mobile Phase pH | Retention Time of this compound |

| % of Organic Solvent (e.g., Acetonitrile) | Resolution between this compound and its impurities |

| Gradient Slope/Profile | Peak Tailing |

| Column Temperature | Plate Count (Efficiency) |

| Flow Rate |

- Define the Method Operable Design Region (MODR): The MODR is the multidimensional space of CMP settings where the method meets all CMA criteria. Operating within this space ensures robustness [5].

Stage 3: Analytical Method Validation

Once developed, the method must be validated to prove it is suitable for its intended use. The following table summarizes the key validation parameters and their typical acceptance criteria for an assay method, based on ICH guidelines [4] [1].

| Validation Parameter | Procedure Summary | Typical Acceptance Criteria for Assay |

|---|---|---|

| Specificity [4] | Inject placebo and samples spiked with impurities/degradants. Confirm no interference and peak purity. | No interference at the retention time of this compound. Peak purity test passed. |

| Accuracy [4] | Spike placebo with this compound at 3 levels (80%, 100%, 120%). Calculate % recovery. | Mean Recovery: 98.0% - 102.0% |

| Precision [4] | Repeatability: Analyze 6 independent samples of 100% concentration. Intermediate Precision: Perform on a different day/analyst. | RSD ≤ 2.0% | | Linearity [4] | Prepare this compound standards at 5+ concentrations across the range (e.g., 50-150%). Plot response vs. concentration. | Correlation Coefficient (r) ≥ 0.999 | | Range [4] | The interval from upper to lower concentration for which linearity, accuracy, and precision are demonstrated. | Derived from linearity and accuracy studies. | | Robustness [4] | Deliberately vary CMPs (e.g., pH ±0.2, flow rate ±0.1 mL/min) and monitor CMAs. | All CMAs remain within specified limits. | | LOD / LOQ [4] | Determine based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ). | LOD and LOQ are reported with suitable precision and accuracy. |

Troubleshooting Common HPLC/UPLC Issues

Here are answers to frequently encountered problems during method development.

| Problem | Possible Causes | Troubleshooting Actions |

|---|

| Peak Tailing | - Active sites in column

- Wrong mobile phase pH | - Use a specialty column (e.g., HSS T3 for bases) [1]

- Add ion-pairing reagent [1]

- Ensure mobile phase pH is optimal | | Poor Resolution | - Inadequate gradient or solvent strength

- Column not selective enough | - Optimize gradient slope and initial organic % via DoE [5]

- Screen different column chemistries (C18, phenyl, etc.) | | Low Sensitivity | - Poor detector response

- Sample degradation | - Use MS detection for higher sensitivity [3]

- Perform forced degradation studies to ensure analyte stability [2] | | Irreproducible Retention Times | - Uncontrolled mobile phase pH or temperature

- Column equilibrium not reached | - Prepare fresh mobile phase with buffered pH

- Maintain stable column temperature

- Ensure sufficient equilibration time between runs |

Forced Degradation Study Protocol

Forced degradation (or stress testing) is crucial for demonstrating that your method is "stability-indicating"—meaning it can accurately measure this compound even in the presence of its degradation products [2].

The goal is typically to achieve 5-20% degradation of the main compound, which helps generate meaningful degradation products for method evaluation without destroying the sample [2].

References

- 1. Development and Validation of a Stability-Indicating UPLC ... [pmc.ncbi.nlm.nih.gov]

- 2. Novel analytical method development and validation of ... [fjps.springeropen.com]

- 3. Development and validation of the UPLC-MS method for ... [pmc.ncbi.nlm.nih.gov]

- 4. Sop for Analytical method validation [pharmajia.com]

- 5. Strategic method development for praziquantel impurity ... [pubmed.ncbi.nlm.nih.gov]

Key Steps & Common Issues in Seragakinone A Synthesis

The total synthesis of (-)-seragakinone A, as reported by Suzuki and co-workers, features two sequential NHC-catalyzed intramolecular benzoin condensations as pivotal steps for constructing its complex polycyclic core [1].

- The First Benzoin Reaction converts a dialdehyde precursor into a tetracyclic intermediate with high yield and enantioselectivity (86% yield, 99% ee) using triazolium salt 8 as the NHC precursor [1].

- The Second Benzoin Reaction forms the final pentacyclic core from a ketoaldehyde, yielding the product with excellent diastereoselectivity (90% yield) using triazolium salt 33 [1].

The table below outlines common challenges and solutions in these steps:

| Problem Area | Specific Issue | Probable Cause | Recommended Solution |

|---|---|---|---|

| Benzoin Reaction | Low yield/No reaction | Inactive catalyst, impure aldehyde, moisture/air | Ensure fresh catalyst and base; purify aldehyde via column chromatography; maintain inert atmosphere [1]. |

| Benzoin Reaction | Poor enantioselectivity | Incorrect chiral triazolium salt, non-optimal reaction conditions | Screen chiral NHC precursors (e.g., 8, 33); optimize catalyst loading, base, solvent, and temperature [1]. |

| General Workup | Difficult product purification | Complex reaction mixture | Use TLC to monitor reaction; employ flash chromatography with optimized solvent system. |

Frequently Asked Questions (FAQs)

What is the role of the N-heterocyclic carbene (NHC) in this synthesis? The NHC catalyst enables an Umpolung (polarity reversal) of one aldehyde group. Instead of acting as an electrophile, the aldehyde is temporarily converted into a nucleophilic "acyl anion" equivalent. This allows it to attack a second carbonyl group (a ketone or another aldehyde), forming a new carbon-carbon bond and the critical α-hydroxyketone (acyloin) structure in the complex core of Seragakinone A [1].

Why are two different triazolium salts (8 and 33) used in the synthesis? The two benzoin reactions occur on structurally different intermediates. Each triazolium salt generates an NHC with a specific steric and electronic profile, tuned to provide optimal reactivity and stereocontrol for its specific step. Salt 8 is optimized for the first cyclization, while salt 33 is chosen to achieve high diastereoselectivity in the final, more complex second cyclization [1].

The reaction mixture appears complex. How can I confirm the formation of the desired benzoin product? Use analytical TLC to monitor the consumption of the starting material. The key intermediate, ketol 38 from the second benzoin reaction, had its structure unequivocally confirmed by X-ray crystallographic analysis [1]. Characterization by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS is essential.

Optimization Parameters for Key Steps

For the critical NHC-catalyzed steps, systematic optimization of these parameters is crucial for reproducibility and yield.

| Parameter | First Benzoin Cyclization | Second Benzoin Cyclization |

|---|---|---|

| NHC Precursor | Triazolium salt 8 [1] | Triazolium salt 33 [1] |

| Base | Triethylamine [1] | Not specified in summary, often a similar organic base (e.g., DBU, DIPEA) |

| Yield | 86% [1] | 90% [1] |

| Stereoselectivity | 99% ee [1] | Excellent d.r. [1] |

Synthesis Workflow Visualization

The following diagram illustrates the overall synthetic sequence, highlighting the two key NHC-catalyzed steps.

Diagram 1: A simplified workflow showing the two key NHC-catalyzed benzoin cyclizations en route to this compound.

Benzoin Condensation Optimization Logic

For a more detailed troubleshooting path focused specifically on optimizing the critical benzoin condensation steps, follow this logic.

Diagram 2: A logical flowchart for troubleshooting and optimizing NHC-catalyzed benzoin condensations.

References

Seragakinone A absolute stereochemistry confirmation

Stereochemistry Confirmation via Total Synthesis

The absolute stereochemistry of Seragakinone A was unambiguously confirmed through its first total synthesis, published in Angewandte Chemie International Edition [1].

This synthesis likely established the stereochemistry by building the molecule from smaller, stereodefined building blocks using stereospecific reactions. However, the specific analytical data (such as NMR chemical shifts, optical rotation, or X-ray crystallography values) used to confirm the final structure are not detailed in the available summary [1].

Potential Methodologies for Stereochemistry Analysis

While the specific methods for this compound are not fully detailed in the search results, the confirmation of absolute stereochemistry in natural products synthesis typically relies on a combination of the following techniques, which form the core of experimental protocols in this field:

| Method | Description & Role in Stereochemistry Confirmation |

|---|---|

| Total Synthesis | Building the complex molecule from simple starting materials with known and controlled stereochemistry. The final match of synthetic and natural material confirms the structure [1]. |

| X-ray Crystallography | Considered the most direct and unambiguous method for determining the 3D structure and absolute configuration of a molecule, if a suitable single crystal can be obtained. |

| NMR Spectroscopy | Used to determine relative configuration by analyzing coupling constants and through-space interactions (NOE). Comparing NMR data of the synthetic and natural product is crucial for confirmation [1]. |

| Chiral Analysis | Methods like chiral HPLC or GC compare the synthetic material with the natural product to confirm identical stereochemistry. |

A common workflow for stereochemistry confirmation in total synthesis is outlined below:

Suggestions for Further Research

To obtain the complete experimental data and protocols for this compound, I suggest you:

- Access the Primary Literature: The most detailed information will be in the full-text article. You can obtain it using the DOI provided:

10.1002/anie.201006528[1]. - Explore Broader Context: Understanding other complex uridine natural products like caprazamycin can provide valuable insight into the common synthetic strategies and analytical challenges in this field. The synthesis of these molecules often involves organocatalysis and intricate cyclization methods to establish stereocenters [2].

References

SERAAK1 Structure Validation Overview

SERAAK1 is a potential multi-receptor ligand identified through virtual screening. The table below summarizes the key experimental and computational data used to confirm its structure, binding mode, and biological activity [1].

| Validation Aspect | Methodology | Key Findings/Parameters |

|---|---|---|

| Receptor Affinity | Radioligand binding assays | 5-HT2A (Ki 826 ± 51 nM); 5-HT1A (Ki 1425 ± 108 nM); D2 (Ki 1291 ± 323 nM) [1] |

| Functional Activity | Functional antagonist assay | 5-HT2A receptor antagonist (Kb 462 nM) [1] |

| Binding Mechanism | Molecular docking & dynamics (MD) simulations | Stable binding in orthosteric pocket; key interactions: Asp155, Trp336, Phe340; stable complex (RMSD < 5 Å) [1] |

| ADMET Profiling | In silico prediction | Provided directions for further compound optimization [1] |

| In Vivo Efficacy | Animal behavioral tests | Demonstrated anxiolytic and antidepressant properties [1] |

Detailed Experimental Protocols

Here is a deeper look into the core methodologies referenced in the validation process for SERAAK1.

- Molecular Docking to Receptors: Docking studies were performed using the crystal structure of the inactive 5-HT2A receptor (PDB: 6A93). The Glide docking software was used to predict the binding pose and interactions, such as the critical ionic bond with Asp155. The docking score for the 5-HT2A receptor was -9.970 [1].

- Molecular Dynamics (MD) Simulations: The SERAAK1-5-HT2A receptor complex was embedded in a lipid bilayer and simulated. System stability was assessed by calculating the Root Mean Square Deviation (RMSD), which remained below 5 Å, indicating a stable complex. Interactions with key residues like Asp155, Trp336, and Phe340 were monitored throughout the simulation [1].

- In Vivo Behavioral Studies: These experiments are conducted to evaluate the therapeutic potential of a compound. While the specific tests (e.g., forced swim test for antidepressant activity, elevated plus maze for anxiety) were not detailed in the available excerpt, the results confirmed the anxiolytic and antidepressant properties of SERAAK1 in animal models [1].

Create Signaling Pathway Diagrams with Graphviz

The workflow for computationally validating a compound's mechanism can be effectively visualized using the DOT language. Below is a script that models this process, adhering to your formatting requirements.

Diagram Title: Computational Validation Workflow

This diagram outlines the key computational steps, from initial docking to experimental confirmation, highlighting how in silico and experimental methods integrate [1].

Diagram Title: SERAAK1 Binding Mechanism

This diagram illustrates the specific molecular interactions that stabilize SERAAK1 in the 5-HT2A receptor's binding pocket, which is crucial for its antagonist function [1].

References

Seragakinone A synthetic vs natural comparison

Synthetic Approach to Seragakinone A

The total synthesis of this compound has been achieved, with one key strategy utilizing an isoxazole as a 1,3-diketone equivalent [1]. This method is part of a broader approach where isoxazoles serve as masked building blocks for complex molecular structures.

The following diagram illustrates the core logical workflow of this synthetic strategy:

Key Experimental Protocols

The synthesis involves specific, well-defined chemical steps:

- Synthesis of the Isoxazole Intermediate: The required 3-(2-nitrophenyl)isoxazoles are synthesized from α-chlorooximes and 1,3-carbonyl compounds or terminal alkynes in moderate to good yields [1].

- Reductive Heterocyclization: The key transformation involves treating the 3-(2-nitrophenyl)isoxazole with Zn⁰ or Fe⁰ dust in acetic acid (HOAc). This process reduces the nitro group to an amine and cleaves the N-O bond of the isoxazole ring, leading to an enamino ketone intermediate that undergoes an intramolecular heterocyclization to form the quinoline-4-amine core structure present in the final product [1].

Comparative Analysis

The table below summarizes the key aspects of this compound's synthesis and natural isolation based on available information:

| Aspect | Natural Isolation | Chemical Synthesis |

|---|---|---|

| Source | Unidentified marine fungus [2] | Laboratory synthesis from chemical building blocks [1] |

| Structural Confirmation | Relative stereochemistry initially misassigned by NMR; later revised by X-ray crystallography [2] | Structure is unambiguously confirmed through the synthetic pathway [1] |

| Key Feature | Direct isolation from nature; original structure was incorrect | Isoxazole ring serves as a masked 1,3-diketone equivalent [1] |

| Scalability & Yield | Not specified in sources | Information not available in the provided search results |

Research Implications and Future Directions

The synthetic efforts are significant for several reasons:

- Structural Validation: The successful synthesis helps confirm the complex structure and absolute stereochemistry of this compound, which is crucial for understanding its biological activity [1].

- Methodology Development: The use of an isoxazole as a key intermediate demonstrates a versatile strategy for building complex natural product scaffolds, which can be applied to the synthesis of other molecules [1].

- Foundation for SAR: A reliable synthetic route is the first step toward producing enough material for Structure-Activity Relationship (SAR) studies, which are essential for drug development [3].

References

XLogP3

Wikipedia

Dates

Explore Compound Types